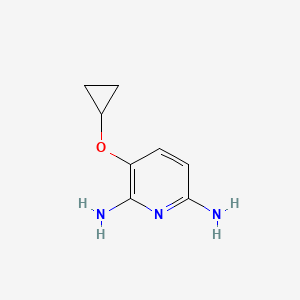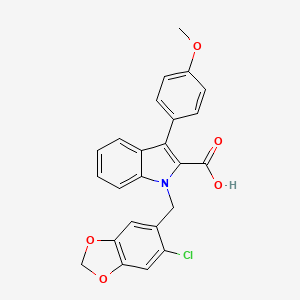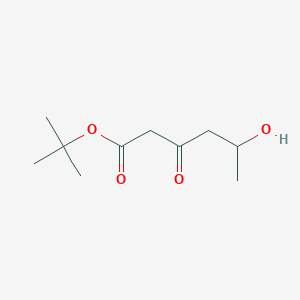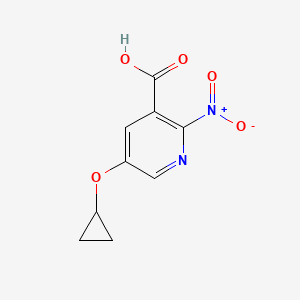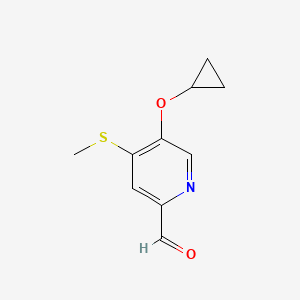![molecular formula C22H26N2O B14814323 1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[44]nonan-6-one is a complex organic compound with a unique spirocyclic structureIts molecular formula is C22H26N2O, and it has a molecular weight of 334.45464 g/mol.
Preparation Methods
The synthesis of 1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Scientific Research Applications
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and materials.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one can be compared with other spirocyclic compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an anticancer agent.
Bicyclo[3.3.1]nonane derivatives: These compounds are studied for their biological activities and applications in asymmetric catalysis.
The uniqueness of this compound lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C22H26N2O/c1-18(20-11-6-3-7-12-20)24-16-14-22(21(24)25)13-8-15-23(22)17-19-9-4-2-5-10-19/h2-7,9-12,18H,8,13-17H2,1H3/t18-,22?/m1/s1 |
InChI Key |
HVWZDGMUOZVKHI-ZZWBGTBQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC3(C2=O)CCCN3CC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14814242.png)
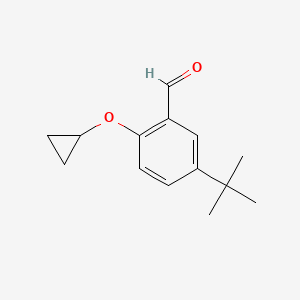
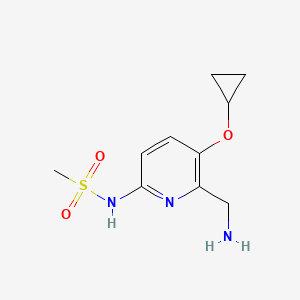
![N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide](/img/structure/B14814248.png)
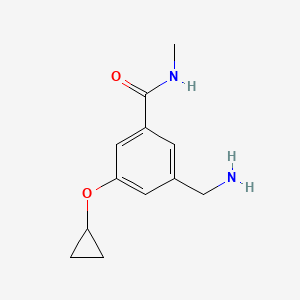
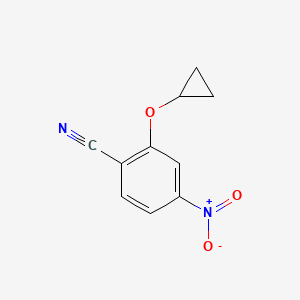
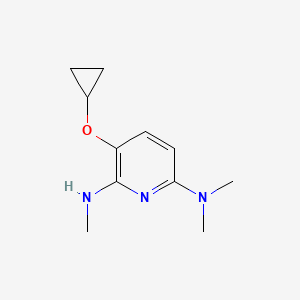
![(3aS,4R,7S,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)-3a-methylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14814270.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14814277.png)
